molecular formula C8H8N2OS B8357849 2-Benzo[1,2,5]thiadiazol-5-yl-ethanol

2-Benzo[1,2,5]thiadiazol-5-yl-ethanol

Cat. No.: B8357849
M. Wt: 180.23 g/mol
InChI Key: ZNNYUAOGPDYCTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzo[1,2,5]thiadiazol-5-yl-ethanol is a useful research compound. Its molecular formula is C8H8N2OS and its molecular weight is 180.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

IUPAC Name

2-(2,1,3-benzothiadiazol-5-yl)ethanol

InChI

InChI=1S/C8H8N2OS/c11-4-3-6-1-2-7-8(5-6)10-12-9-7/h1-2,5,11H,3-4H2

InChI Key

ZNNYUAOGPDYCTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NSN=C2C=C1CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Borane methylsulfide (1.6 ml) was added dropwise to a cold solution (8–10° C.) of crude benzo[1,2,5]thiadiazol-5-yl-acetic acid (b) (2.8 g, 14 mmol) in tetrahydrofuran (20 ml). Stirring was continued for 1.25 hours while maintaining the temperature below 30° C. The mixture was cooled to 10° C. then methanol was added (1.4 ml) and the mixture was left 15 hours in the refrigerator. The mixture was diluted with ethyl acetate, washed with water then with a saturated aqueous solution of sodium hydrogencarbonate and again with water. The organic phase was separated, dried over magnesium sulfate and evaporated. The residue was triturated in pentane, collected by filtration and dried to give crude 2-benzo[1,2,5]thiadiazol-5-yl-ethanol (1.8 g, 71%).
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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